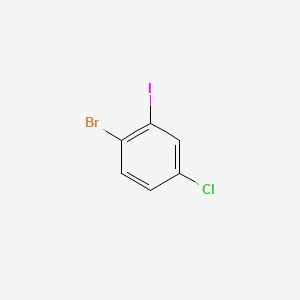

1-Bromo-4-chloro-2-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJJKFAXAOCLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679548 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148836-41-3 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route to 1-Bromo-4-chloro-2-iodobenzene, a tri-halogenated benzene (B151609) derivative with significant potential as a versatile intermediate in organic synthesis. The strategic placement of three different halogens—iodine, bromine, and chlorine—on the aromatic ring offers a platform for selective, sequential cross-coupling reactions and other functionalizations, making it a valuable building block in the development of complex molecules, including pharmaceuticals and advanced materials.

The synthesis of this compound can be effectively achieved through a two-step process commencing with the commercially available 2-bromo-5-chloroaniline (B1280272). The core of this synthesis involves the diazotization of the primary amino group, followed by a Sandmeyer-type iodination reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key transformations involved in the synthesis of halogenated benzenes via diazotization and Sandmeyer-type reactions, based on analogous procedures. This data provides a baseline for expected outcomes in the synthesis of this compound.

| Parameter | Step 1: Diazotization of 2-bromo-5-chloroaniline | Step 2: Iodination of Diazonium Salt | Overall Yield (Estimated) |

| Reactant Molar Ratios | |||

| 2-bromo-5-chloroaniline | 1.0 eq | - | - |

| Sodium Nitrite (B80452) | 1.0 - 1.2 eq | - | - |

| Acid (e.g., H₂SO₄, HCl) | 2.5 - 5.0 eq | - | - |

| Potassium Iodide | - | 1.2 - 9.0 eq | - |

| Reaction Temperature | -5 °C to 5 °C | Room Temperature to 60 °C | - |

| Reaction Time | 30 minutes - 1 hour | 1 - 12 hours | - |

| Typical Yield | Assumed quantitative for the diazonium salt | 75% - 90% | 70% - 85% |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar halogenated aromatic compounds.

Step 1: Diazotization of 2-Bromo-5-chloroaniline

This procedure describes the formation of the 2-bromo-5-chlorobenzenediazonium salt.

Materials:

-

2-Bromo-5-chloroaniline

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-bromo-5-chloroaniline (1.0 eq) to a pre-cooled solution of concentrated sulfuric acid (e.g., 80%) or concentrated hydrochloric acid in water. Stir the mixture until a fine suspension of the aniline (B41778) salt is formed, maintaining the temperature between 0 °C and 5 °C.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline salt suspension. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 5 °C.

-

After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using TLC or by testing for the presence of excess nitrous acid using starch-iodide paper. The resulting solution contains the 2-bromo-5-chlorobenzenediazonium salt and is used directly in the next step.

Step 2: Synthesis of this compound via Iodination

This procedure details the conversion of the diazonium salt to the final product.

Materials:

-

2-bromo-5-chlorobenzenediazonium salt solution (from Step 1)

-

Potassium Iodide (KI)

-

Deionized Water

-

Dichloromethane (B109758) or Diethyl Ether

-

Saturated Sodium Thiosulfate (B1220275) or Sodium Bisulfite solution

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a separate flask, dissolve potassium iodide (1.5 eq) in deionized water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. A dark-colored precipitate or oil is expected to form, and nitrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases. Gentle heating (e.g., to 50-60 °C) can be applied to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium thiosulfate or sodium bisulfite (to remove any excess iodine), a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford the pure product.

Visualizations

Synthetic Workflow

An In-depth Technical Guide to 1-Bromo-4-chloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-4-chloro-2-iodobenzene, a key intermediate in modern organic synthesis. Its unique tri-halogenated structure offers a versatile platform for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science.

Core Chemical Properties

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₃BrClI. The distinct electronic and steric environments of the three different halogen atoms—iodine, bromine, and chlorine—impart a graded reactivity, making it an ideal substrate for sequential and site-selective cross-coupling reactions.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 148836-41-3 | [1][2] |

| Molecular Formula | C₆H₃BrClI | [1] |

| Molecular Weight | 317.35 g/mol | [1] |

| Melting Point | 32-33 °C | [3] |

| Boiling Point | 279 °C | [3] |

| Appearance | White to light yellow solid | |

| Purity | Typically >98% | [4] |

| XLogP3 | 3.9 | [5] |

| Topological Polar Surface Area | 0 Ų | [5] |

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound from 2-bromo-5-chloroaniline (B1280272) via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis

Materials:

-

2-bromo-5-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 2-bromo-5-chloroaniline (1.0 equivalent) in concentrated hydrochloric acid.

-

Cool the resulting mixture to 0°C using an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture, maintaining the temperature at or below 0°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate vessel, prepare a solution of potassium iodide (1.1 equivalents) in deionized water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until gas evolution ceases.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Reactivity and Applications in Cross-Coupling Reactions

The differential reactivity of the carbon-halogen bonds in this compound (C-I > C-Br > C-Cl) allows for selective functionalization. The more reactive C-I bond can be targeted under milder conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This makes the molecule a valuable building block for the synthesis of complex, unsymmetrical biaryls and other substituted aromatic compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. For this compound, selective coupling at the iodine position can be achieved.

Representative Experimental Protocol: Selective Suzuki Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Anhydrous solvents

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (1-5 mol%).

-

Add the degassed solvent system.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80°C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Representative Experimental Protocol: Selective Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base/Solvent (e.g., triethylamine, diisopropylamine)

-

Anhydrous, degassed solvent (optional, e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).

-

Add the anhydrous, degassed solvent (if using) and the amine base.

-

Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectral Data

Experimentally determined spectral data for this compound is not widely available in the public domain. Researchers should obtain a certificate of analysis or perform their own spectral characterization upon synthesis or purchase. Based on the structure, the following spectral characteristics can be predicted:

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the three aromatic protons. The splitting pattern will be complex due to ortho and meta couplings.

-

¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons. The carbon attached to iodine is expected to be the most upfield among the halogen-substituted carbons due to the "heavy atom effect".[6]

-

Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions by trained personnel.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H312: Harmful in contact with skin.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[5]

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound, CasNo.148836-41-3 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. This compound | C6H3BrClI | CID 51000072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-Bromo-4-chloro-2-iodobenzene

CAS Number: 148836-41-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-4-chloro-2-iodobenzene, a versatile tri-halogenated aromatic compound. Its unique substitution pattern offers a powerful platform for selective chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and advanced materials.[1] This document outlines its chemical and physical properties, a detailed synthesis protocol, and representative experimental procedures for its application in cross-coupling reactions.

Core Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 148836-41-3 | [2][3] |

| Molecular Formula | C₆H₃BrClI | [2][3][4] |

| Molecular Weight | 317.35 g/mol | [2][4][5] |

| Exact Mass | 315.81500 | [6] |

| Melting Point | 32-33 °C | [6] |

| Boiling Point | 279 °C | [6] |

| Density | 2.272 g/cm³ | [6] |

| Flash Point | 123 °C | [6] |

| Purity | Typically ≥98% | [3] |

| Appearance | White to light yellow solid or liquid | - |

| Storage | Refrigerated, protected from light | [6] |

Table 2: Spectroscopic Data (Predicted and Experimental)

| Spectrum Type | Data |

| ¹H NMR | Spectral data available from commercial suppliers.[7] |

| ¹³C NMR | Spectral data available from commercial suppliers. |

| Mass Spectrum | Spectral data available from commercial suppliers.[8] |

| IR Spectrum | Spectral data available from commercial suppliers. |

Synthesis of this compound

The most common laboratory synthesis of this compound involves a Sandmeyer-type reaction starting from 2-bromo-5-chloroaniline (B1280272).[8]

Experimental Protocol: Synthesis from 2-bromo-5-chloroaniline

Materials:

-

2-bromo-5-chloroaniline (50 g, 242.16 mmol)

-

Concentrated Hydrochloric Acid (500 ml)

-

Sodium Nitrite (B80452) (NaNO₂, 17.5 g, 253.62 mmol)

-

Potassium Iodide (KI, 44.2 g, 266.26 mmol)

-

Deionized Water

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 2-bromo-5-chloroaniline (50 g) in hydrochloric acid (500 ml) and cool the mixture to 0°C with stirring.[8] A solution of sodium nitrite (17.5 g) in water (50 ml) is then added dropwise over 1 hour, maintaining the temperature at or below -10°C to form the diazonium salt.[8]

-

Iodination: To the cold diazonium salt solution, a solution of potassium iodide (44.2 g) in water (50 ml) is added dropwise at 0°C. The reaction mixture is stirred for an additional hour.[8]

-

Work-up and Purification: Upon completion of the reaction, the mixture is extracted with ethyl acetate. The organic phase is collected and dried over magnesium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound (typical yield: ~66%).[8]

Applications in Selective Cross-Coupling Reactions

The differential reactivity of the C-I, C-Br, and C-Cl bonds in this compound allows for selective functionalization. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and lastly the carbon-chlorine bond. This reactivity hierarchy enables the stepwise introduction of different substituents.

Representative Protocol: Selective Sonogashira Coupling

This protocol describes a representative procedure for the selective coupling of a terminal alkyne at the iodine position of a dihalobenzene, which can be adapted for this compound.[9]

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-2 mol%)

-

Copper(I) iodide (CuI) (2-4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.[9]

-

Add the anhydrous, degassed solvent followed by triethylamine.[9]

-

Add the terminal alkyne dropwise to the mixture at room temperature.[9]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.[9]

-

Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of NH₄Cl.[9]

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel to obtain the 1-bromo-4-chloro-2-(alkynyl)benzene.[9]

Representative Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a general method for the selective Suzuki-Miyaura coupling at the iodo-position of a bromo-iodobenzene, which can be adapted for this compound.[10]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.0-1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent mixture (e.g., Toluene/Ethanol/Water)

Procedure:

-

In a reaction vessel, combine this compound and the arylboronic acid.[10]

-

Add the solvent mixture and the base (potassium carbonate).[10]

-

Degas the mixture and then add the palladium catalyst under an inert atmosphere.[10]

-

Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) for 24 hours.[10]

-

Monitor the reaction by TLC. Upon completion, quench with water and extract with an organic solvent.[10]

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the mono-arylated product.[10]

Visualizations

The following diagrams illustrate key workflows involving this compound.

Synthesis of this compound.

Sequential Cross-Coupling Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H3BrClI | CID 51000072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98% | CAS: 148836-41-3 | AChemBlock [achemblock.com]

- 4. scbt.com [scbt.com]

- 5. 148836-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound(148836-41-3) 1H NMR [m.chemicalbook.com]

- 8. This compound | 148836-41-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 1-Bromo-4-chloro-2-iodobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 1-Bromo-4-chloro-2-iodobenzene, a versatile tri-halogenated aromatic compound. It details experimental protocols for its synthesis and highlights its strategic importance as a building block in pharmaceutical and materials science, with a focus on its application in sequential cross-coupling reactions.

Core Physical and Chemical Properties

This compound, with the CAS number 148836-41-3, is a solid at room temperature.[1] Its molecular structure, featuring three different halogen substituents on a benzene (B151609) ring, provides a unique platform for selective chemical modifications.[2] The differing reactivity of the carbon-halogen bonds is a key feature of its chemistry.

A summary of its key physical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClI | [3] |

| Molecular Weight | 317.35 g/mol | [3] |

| Melting Point | 32-33 °C | [4] |

| Boiling Point | 279 °C | [4] |

| Density | 2.272 g/cm³ | [4] |

| Appearance | White to light brown crystalline powder | [5] |

| Solubility | Insoluble in water; soluble in common organic solvents | [5] |

| CAS Number | 148836-41-3 | [3] |

Strategic Synthesis

The strategic placement of three different halogens on the benzene ring makes this compound a valuable intermediate in organic synthesis. A common and effective method for its preparation involves the diazotization of 2-bromo-5-chloroaniline (B1280272) followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol: Synthesis from 2-bromo-5-chloroaniline[6]

Materials:

-

2-bromo-5-chloroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Ethyl Acetate (B1210297)

-

Magnesium Sulfate (B86663) (MgSO₄)

-

Water

-

Ice

Procedure:

-

Dissolve 2-bromo-5-chloroaniline (50 g, 242.16 mmol) in hydrochloric acid (500 ml) in a suitable reaction vessel.[6]

-

Cool the mixture to 0°C using an ice bath and stir.[6]

-

Prepare a solution of sodium nitrite (17.5 g, 253.62 mmol) in water (50 ml).[6]

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at or below 0°C.[6]

-

Prepare a solution of potassium iodide (44.2 g, 266.26 mmol) in water (50 ml).[6]

-

Add the potassium iodide solution dropwise to the reaction mixture at 0°C with continuous stirring for 1 hour.[6]

-

Upon completion of the reaction, perform an extraction with ethyl acetate.[6]

-

Dry the organic phase with anhydrous magnesium sulfate.[6]

-

Filter the mixture and concentrate the organic layer under reduced pressure.[6]

-

Purify the resulting crude product by column chromatography to obtain this compound.[6]

Applications in Sequential Cross-Coupling Reactions

A cornerstone of the utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, which is, in turn, more reactive than the C-Cl bond. This reactivity hierarchy allows for the selective and sequential functionalization of the aromatic ring, making it an invaluable tool for the synthesis of complex, multi-substituted molecules.[2][7]

This stepwise approach is particularly valuable in the development of novel drug candidates and advanced materials.[2][8] For instance, a Sonogashira coupling can be performed selectively at the iodine position, followed by a Suzuki or Stille coupling at the bromine position.[2]

Diagram: Sequential Cross-Coupling Workflow

Caption: Sequential cross-coupling workflow using this compound.

Experimental Protocol: Suzuki-Miyaura Coupling at the Iodine Position[7]

This protocol describes the selective coupling of this compound with a boronic acid at the more reactive C-I position.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-hydroxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[7]

-

Add toluene and water to the flask.[7]

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[7]

-

Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ and PPh₃.[7]

-

Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[7]

Applications in Drug Development and Materials Science

The unique structural and reactive properties of this compound make it a valuable building block in the synthesis of a wide range of organic molecules with important applications.

-

Pharmaceuticals: This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules.[8] It has been utilized in the development of anti-cancer agents, antimicrobial compounds, anti-inflammatory drugs, and cardiovascular medications.[7] The ability to introduce different functional groups at specific positions on the aromatic ring is crucial for optimizing the biological activity and pharmacokinetic properties of drug candidates.

-

Materials Science: In the field of materials science, this compound is used in the synthesis of functional materials for applications in organic electronics.[9] Its utility in forming extended π-conjugated systems makes it a precursor for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[9]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[3][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[11]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H3BrClI | CID 51000072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 148836-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 148836-41-3 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. SDS of this compound, Safety Data Sheets, CAS 148836-41-3 - chemBlink [ww.chemblink.com]

An In-depth Technical Guide to 1-Bromo-4-chloro-2-iodobenzene: Synthesis, Structure, and Reactivity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Bromo-4-chloro-2-iodobenzene, a versatile tri-halogenated aromatic compound with significant applications in organic synthesis, particularly in the fields of pharmaceutical development and materials science. This document details its molecular structure, physicochemical properties, synthetic protocols, and key reactions, with a focus on providing practical experimental methodologies.

Molecular Structure and Properties

This compound (CAS Number: 148836-41-3) is a substituted benzene (B151609) ring with three different halogen atoms.[1][2][3] This unique substitution pattern, with the distinct electronic and steric properties of bromine, chlorine, and iodine, makes it a highly valuable building block for selective and sequential chemical modifications.[4][5] The differential reactivity of the carbon-halogen bonds is a key feature, enabling regioselective functionalization through various cross-coupling reactions.[6]

Below is a diagram illustrating the molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 148836-41-3 | [1][2][3] |

| Molecular Formula | C₆H₃BrClI | [1][2][3] |

| Molecular Weight | 317.35 g/mol | [1][2][3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents | N/A |

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Three aromatic protons are expected in the range of δ 7.0-8.0 ppm, exhibiting complex splitting patterns (doublets and doublet of doublets) due to ortho and meta couplings. |

| ¹³C NMR | Six distinct aromatic carbon signals are expected. The carbons attached to the halogens will show characteristic shifts: C-I (~90-105 ppm), C-Br (~110-125 ppm), and C-Cl (~125-140 ppm). |

| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=C stretching (~1600-1450 cm⁻¹), and C-H in-plane and out-of-plane bending vibrations. Characteristic C-I, C-Br, and C-Cl stretching vibrations will be observed in the fingerprint region (<1100 cm⁻¹). |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be observed at m/z 316 (for ⁷⁹Br, ³⁵Cl). A complex isotopic pattern will be present due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). Key fragmentation patterns would involve the loss of halogen atoms. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from a substituted aniline. The following protocol is adapted from procedures for similar compounds.

Experimental Protocol: Synthesis from 2-Bromo-5-chloroaniline (B1280272) [3]

This protocol outlines the diazotization of 2-bromo-5-chloroaniline followed by iodination.

Materials:

-

2-Bromo-5-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer, dissolve 2-bromo-5-chloroaniline in concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. A precipitate should form.

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) to remove any excess iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

-

Key Applications in Organic Synthesis: Cross-Coupling Reactions

The differential reactivity of the C-I, C-Br, and C-Cl bonds in this compound makes it an ideal substrate for sequential cross-coupling reactions. The general order of reactivity towards palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl. This allows for the selective functionalization at the iodine position under milder conditions, followed by reaction at the bromine position under more forcing conditions.

Experimental Protocol: Selective Sonogashira Coupling

This protocol describes a typical procedure for the selective coupling of an alkyne at the iodine position of a polyhalogenated benzene, such as this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).

-

Add anhydrous triethylamine as the solvent and base.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for this compound. Selective coupling at the iodine position can be achieved by controlling the reaction temperature and catalyst system.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its unique tri-halogenation pattern allows for a high degree of control and selectivity in the construction of complex molecular architectures. The detailed protocols provided in this guide for its synthesis and subsequent cross-coupling reactions serve as a valuable resource for researchers in drug discovery and materials science, facilitating the development of novel and functional molecules. Further research into the experimental characterization of this compound will undoubtedly enhance its utility and application in various fields of chemical science.

References

The Strategic Versatility of 1-Bromo-4-chloro-2-iodobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-chloro-2-iodobenzene is a tri-halogenated aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring iodine, bromine, and chlorine atoms on a single benzene (B151609) ring, offers a platform for selective and sequential functionalization. This differential reactivity is particularly valuable in the construction of complex molecular architectures required for pharmaceutical and advanced material applications. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its utility in cross-coupling reactions, halogen-metal exchange, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Core Reactivity Principles

The synthetic utility of this compound stems from the distinct reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity order is governed by the bond dissociation energies of the carbon-halogen bonds, following the trend: C-I > C-Br > C-Cl.[1][2] This hierarchy allows for chemoselective reactions, where the C-I bond can be functionalized under milder conditions while the C-Br and C-Cl bonds remain intact for subsequent transformations.[1] Similarly, in halogen-metal exchange reactions, the iodine atom is preferentially exchanged over bromine and chlorine.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[5]

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] Due to the high reactivity of the C-I bond, this compound can be selectively coupled with alkynes at the 2-position.

Table 1: Representative Conditions and Yields for Selective Sonogashira Coupling

| Coupling Partner | Catalyst System | Base / Solvent | Temperature | Product | Expected Yield (%) |

| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (1-2 mol%), CuI (2-4 mol%) | Triethylamine (B128534) | Room Temp. | 1-Bromo-4-chloro-2-(phenylethynyl)benzene | 85-95[1] |

Experimental Protocol: Selective Sonogashira Coupling with Phenylacetylene [1][8]

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (1.5 mol%), and copper(I) iodide (1.5 mol%).

-

Add anhydrous triethylamine (6 mL per 0.3 mmol of aryl halide) via syringe.

-

Add phenylacetylene (1.1 - 1.2 eq) dropwise to the stirring solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound.[9] Selective coupling at the C-I position of this compound can be achieved with high yields.

Table 2: Representative Conditions and Yields for Selective Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base / Solvent | Temperature | Product | Expected Yield (%) |

| 4-Tolylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₂CO₃ / Toluene (B28343), H₂O | 80-100 °C | 2-(4-Tolyl)-1-bromo-4-chlorobenzene | >90[10] |

| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ / Toluene, EtOH, H₂O | 80 °C | 2-Phenyl-1-bromo-4-chlorobenzene | ~95 |

Experimental Protocol: Selective Suzuki-Miyaura Coupling with an Arylboronic Acid [11]

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 15-20 minutes.

-

Under the inert atmosphere, add palladium(II) acetate (B1210297) (2 mol%) and a suitable phosphine (B1218219) ligand such as SPhos (4 mol%).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.[12][13] This reaction is known for its tolerance of a wide range of functional groups.[14]

Table 3: Representative Conditions for Selective Stille Coupling

| Coupling Partner | Catalyst System | Solvent | Temperature | Product |

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 80-110 °C | 1-Bromo-4-chloro-2-vinylbenzene |

| Tributyl(phenyl)tin | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 100 °C | 1-Bromo-4-chloro-2-phenylbenzene |

Experimental Protocol: Selective Stille Coupling with an Organostannane [15]

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add an anhydrous, degassed solvent such as toluene.

-

Add the organostannane (1.1 eq) to the reaction mixture via syringe.

-

Heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[2][16] The reaction is typically carried out in the presence of a palladium catalyst and a base.[17]

Table 4: Representative Conditions for Selective Heck Reaction

| Coupling Partner | Catalyst System | Base / Solvent | Temperature | Product |

| Styrene | Pd(OAc)₂, PPh₃ | K₂CO₃ / DMF | 100-120 °C | (E)-1-(1-Bromo-4-chloro-phenyl)-2-phenylethene |

| n-Butyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | NaOAc / DMF | 100 °C | n-Butyl (E)-3-(1-bromo-4-chloro-phenyl)acrylate |

Experimental Protocol: Selective Heck Reaction with an Alkene [18]

-

In a dry round-bottom flask, combine this compound (1.0 eq), the alkene (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), palladium(II) acetate (2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction's progress.

-

After completion, cool the mixture, perform an aqueous workup, and extract the product.

-

Purify the product by column chromatography.

Caption: Catalytic cycle of the Heck reaction.

Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with various electrophiles.[4] For this compound, the C-I bond is the most susceptible to this exchange.[3]

Lithium-Halogen Exchange

Treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures leads to the selective formation of 2-lithio-1-bromo-4-chlorobenzene.

Table 5: Conditions for Selective Lithium-Halogen Exchange

| Reagent | Solvent | Temperature | Intermediate |

| n-Butyllithium | THF | -78 °C | 2-Lithio-1-bromo-4-chlorobenzene |

| t-Butyllithium | THF / Hexanes | -78 °C | 2-Lithio-1-bromo-4-chlorobenzene |

Experimental Protocol: Lithium-Halogen Exchange and Trapping with an Electrophile [3]

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (1.05 eq) in hexanes, maintaining the temperature at -78 °C.

-

Stir the mixture for a short period (e.g., 15-30 minutes).

-

Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic layer, and purify as needed.

Magnesium-Halogen Exchange (Grignard Reagent Formation)

Grignard reagents can be prepared via halogen-metal exchange, often using reagents like isopropylmagnesium chloride (i-PrMgCl), sometimes in the presence of lithium chloride ("Turbo Grignard").[19][20]

Table 6: Conditions for Selective Magnesium-Halogen Exchange

| Reagent | Solvent | Temperature | Intermediate |

| i-PrMgCl | THF | 0 °C to Room Temp. | (2-Bromo-5-chlorophenyl)magnesium chloride |

| i-PrMgCl·LiCl | THF | -20 °C to Room Temp. | (2-Bromo-5-chlorophenyl)magnesium chloride |

Experimental Protocol: Magnesium-Halogen Exchange and Subsequent Reaction [21]

-

To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of isopropylmagnesium chloride (1.1 eq) at 0 °C.

-

Allow the mixture to stir at room temperature for a specified time to ensure complete exchange.

-

The resulting Grignard reagent can then be used in subsequent reactions with electrophiles.

Nucleophilic Aromatic Substitution (SNA)

While aryl halides are generally unreactive towards nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNA).[22] In the case of this compound, the reactivity towards SNA is generally low in the absence of strong activation. However, under forcing conditions or with highly activated derivatives, substitution can occur. The relative leaving group ability in SNA can be influenced by the reaction mechanism and conditions, but typically follows the trend I > Br > Cl.

Table 7: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Conditions | Potential Major Product |

| Sodium methoxide | High Temperature, DMF | 1-Bromo-4-chloro-2-methoxybenzene |

| Ammonia | High Pressure, High Temperature | 2-Amino-1-bromo-4-chlorobenzene |

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide (Representative) [23][24]

-

In a sealed tube or pressure vessel, combine this compound (1.0 eq) with an excess of the sodium alkoxide (e.g., sodium methoxide, >2.0 eq).

-

Add a high-boiling polar aprotic solvent such as DMF or DMSO.

-

Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.

-

Monitor the reaction for the consumption of the starting material.

-

After cooling, carefully quench the reaction with water and extract the product.

-

Purify the product by distillation or chromatography.

Applications in Synthesis

The selective reactivity of this compound makes it a valuable precursor in the synthesis of complex molecules.

Pharmaceutical Synthesis

This compound is a key intermediate in the construction of novel drug candidates.[25] The ability to introduce different substituents sequentially allows for the fine-tuning of a molecule's pharmacological properties. For example, a Sonogashira coupling at the iodo-position followed by a Suzuki coupling at the bromo-position can generate highly functionalized, unsymmetrical biaryl structures, which are common motifs in pharmaceuticals.[11]

Materials Science

In materials science, this compound is used in the synthesis of organic light-emitting diode (OLED) materials and other functional polymers.[26][27] Stepwise cross-coupling reactions enable the construction of extended π-conjugated systems, which are essential for the desired electronic and photophysical properties of these materials.

Caption: Sequential cross-coupling workflow using this compound.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its key attribute is the differential reactivity of its three halogen atoms, which enables chemists to perform selective and sequential functionalization through a variety of well-established synthetic methods. This guide has provided an in-depth overview of its reactivity in key transformations, along with representative experimental protocols and quantitative data. By leveraging the unique properties of this reagent, researchers and drug development professionals can efficiently construct complex and novel molecular architectures for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. ethz.ch [ethz.ch]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. kbfi.ee [kbfi.ee]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. Heck Reaction [organic-chemistry.org]

- 17. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. adichemistry.com [adichemistry.com]

- 21. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]

- 24. brainly.com [brainly.com]

- 25. nbinno.com [nbinno.com]

- 26. iris.uniss.it [iris.uniss.it]

- 27. ossila.com [ossila.com]

In-Depth Technical Guide: Safety and Hazards of 1-Bromo-4-chloro-2-iodobenzene

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazards of all chemical reagents is paramount. This guide provides a detailed overview of the available safety information for 1-Bromo-4-chloro-2-iodobenzene (CAS No. 148836-41-3).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C6H3BrClI | [1][2][3] |

| Molecular Weight | 317.35 g/mol | [1][2][3] |

| CAS Number | 148836-41-3 | [1][2] |

| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | TCI |

| Melting Point | 32-33 °C | [2] |

| Boiling Point | 279 °C | [2] |

| Flash Point | 123 °C | [2] |

| Density | 2.272 g/cm³ | [2] |

| XLogP3 | 3.9 | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification

The GHS classification for this compound, based on available data, is summarized in Table 2.[1]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Acute Toxicity, Inhalation | Category 4 |

Hazard Statements and Pictograms

The corresponding hazard statements and pictograms are crucial for quick recognition of the dangers associated with this chemical.

-

Pictogram:

-

-

Signal Word: Warning[1]

-

Hazard Statements:

Experimental Protocols

Detailed experimental protocols for the toxicological studies that form the basis of the GHS classification are not publicly available in the searched literature. However, standardized OECD guidelines are typically followed for such assessments. The following sections outline general procedures for safe handling and emergency response.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides, hydrogen chloride gas, hydrogen bromide gas, and hydrogen iodide.

-

Special Protective Equipment for Fire-fighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for minimizing risk.

Handling

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective clothing, including gloves and eye/face protection.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

-

Prevent fire caused by electrostatic discharge steam.[2]

Storage

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store apart from foodstuff containers or incompatible materials.[2]

-

Storage conditions may include refrigeration.[2]

Logical Workflow for Hazard Management

The following diagram illustrates the logical workflow for managing the safety and hazards associated with this compound.

References

An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-4-chloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 1-bromo-4-chloro-2-iodobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on established principles of spectroscopy. It also outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel organic compounds.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Chemical Formula: C₆H₃BrClI

-

Molecular Weight: 317.35 g/mol

-

CAS Number: 148836-41-3

The unique substitution pattern of the benzene (B151609) ring, with three different halogen atoms, gives rise to a distinct and predictable spectral fingerprint. Understanding these spectral features is essential for confirming the identity and purity of the compound in a research or development setting.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established empirical models and spectral databases of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.8 - 7.9 | d | ~ 2.0 | 1H | H-3 |

| ~ 7.4 - 7.5 | dd | ~ 8.5, 2.0 | 1H | H-5 |

| ~ 7.1 - 7.2 | d | ~ 8.5 | 1H | H-6 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | C-2 (C-I) |

| ~ 135 - 137 | C-4 (C-Cl) |

| ~ 133 - 135 | C-5 |

| ~ 130 - 132 | C-3 |

| ~ 128 - 130 | C-6 |

| ~ 118 - 120 | C-1 (C-Br) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak - Medium | C-H aromatic stretching |

| 1550 - 1450 | Medium - Strong | C=C aromatic ring stretching |

| 1100 - 1000 | Strong | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending (indicating substitution pattern) |

| 700 - 500 | Medium - Strong | C-Br, C-Cl, C-I stretching |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 316/318/320 | High | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl) |

| 189/191 | Medium | [M - I]⁺ |

| 237/239 | Medium | [M - Br]⁺ |

| 281/283 | Low | [M - Cl]⁺ |

| 154 | Medium | [M - I - Br]⁺ or [M - I - Cl]⁺ fragments |

| 75 | High | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR spectrometer (e.g., 500 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.

-

Transfer the solution to an NMR tube. The liquid level should be approximately 4-5 cm.

-

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and fingerprint region of the molecule.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr pellets press

-

Sample of this compound (solid)

-

Spatula and agate mortar and pestle (if using KBr)

-

Potassium bromide (KBr), IR-grade (if using KBr)

Procedure (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or Gas Chromatography (GC) inlet

-

Sample of this compound

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

Procedure (Direct Insertion Probe with EI):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent. Apply the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

-

Instrument Setup:

-

Insert the probe into the ion source of the mass spectrometer.

-

The standard electron energy for EI is 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-400).

-

-

Data Acquisition:

-

Gently heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

-

Analyze the major fragment ions to deduce the fragmentation pathway.

-

Visualizations

The following diagrams illustrate key relationships and workflows in the spectral analysis of this compound.

Caption: General workflow for spectroscopic identification of an organic compound.

Caption: Correlation of the chemical structure with its predicted NMR signals.

An In-depth Technical Guide to 1-Bromo-4-chloro-2-iodobenzene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-chloro-2-iodobenzene is a tri-halogenated aromatic compound that has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three different halogen atoms on a benzene (B151609) ring, offers a powerful platform for selective and sequential functionalization. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a particular focus on its utility in pharmaceutical and materials science research. Detailed experimental protocols and diagrams illustrating key synthetic pathways and reactivity principles are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context

The precise discovery of this compound is not well-documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader development of synthetic methodologies for polysubstituted benzene derivatives throughout the 19th and 20th centuries. The advent of reactions like the Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, provided chemists with a reliable method to introduce a variety of substituents, including halogens, onto an aromatic ring via diazotization of anilines. This opened the door for the systematic synthesis of a vast array of specifically substituted aromatic compounds that were previously inaccessible.

The strategic importance of molecules like this compound grew with the rise of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in these reactions allows for a programmed, stepwise introduction of different functionalities. This unique characteristic has made this compound a cornerstone intermediate for the construction of complex organic molecules, particularly in the fields of drug discovery and materials science.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis. The key data for this compound (CAS Number: 148836-41-3) are summarized in the table below.[2]

| Property | Value |

| Molecular Formula | C₆H₃BrClI |

| Molecular Weight | 317.35 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 32-33 °C |

| Boiling Point | 279 °C |

| Density | 2.272 g/cm³ |

| CAS Number | 148836-41-3 |

Spectroscopic Data:

While experimental spectra can vary slightly based on instrumentation and conditions, the following provides an overview of the expected spectroscopic characteristics for this compound.

| Spectroscopy | Expected Peaks |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm), exhibiting a complex splitting pattern due to the three different halogen substituents. |

| ¹³C NMR | Aromatic region (δ 90-140 ppm), with six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbon attached to iodine is expected at the highest field (lowest ppm value) due to the "heavy atom effect". |

| Infrared (IR) | Characteristic peaks for C-H stretching in the aromatic region (~3100-3000 cm⁻¹), C=C stretching in the aromatic ring (~1600-1450 cm⁻¹), and C-X (halogen) stretching in the fingerprint region. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from a readily available aniline (B41778) precursor.

General Synthetic Pathway: Sandmeyer Reaction

The overall synthetic transformation involves the diazotization of an appropriately substituted aniline followed by the introduction of iodine. The logical flow of this synthesis is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a typical laboratory-scale synthesis of this compound from 2-bromo-5-chloroaniline.

Materials:

-

2-Bromo-5-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2-bromo-5-chloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of its three carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the order of reactivity is generally C-I > C-Br > C-Cl. This allows for selective functionalization at one position while leaving the others intact for subsequent transformations.

Selective Cross-Coupling Reactions

The distinct reactivity of the halogen substituents enables a variety of selective cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The general principle of this selective functionalization is illustrated in the diagram below.

References

Methodological & Application

Applications of 1-Bromo-4-chloro-2-iodobenzene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-chloro-2-iodobenzene is a tri-halogenated aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its utility stems from the differential reactivity of the three halogen substituents—iodine, bromine, and chlorine—to palladium-catalyzed cross-coupling reactions. This unique structural feature allows for selective and sequential functionalization of the benzene (B151609) ring, providing a powerful platform for the construction of complex, multi-substituted aromatic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in various organic transformations, with a focus on palladium-catalyzed cross-coupling reactions.